molecular formula C14H14ClNO2 B1359537 (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-28-7

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

Cat. No. B1359537
CAS RN: 1142199-28-7
M. Wt: 263.72 g/mol
InChI Key: ZSPRQLGHBLEWMC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, also known as CIPBI, is a novel heterocyclic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. It is a synthetic molecule with a five-membered ring structure composed of a carbon atom, two oxygen atoms, and two nitrogen atoms. CIPBI is a highly versatile compound, and its synthesis and applications have been extensively studied.

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound can be utilized in the design of fluorescent probes for biological imaging. The Twisted Intramolecular Charge Transfer (TICT) mechanism is a key principle that guides the development of bright and sensitive fluorophores . By modulating the TICT tendency, researchers can create probes that are specific to various biological targets, providing insights into cellular processes and molecular interactions.

Nonlinear Optics

Lastly, the nonlinear optical properties of TICT compounds are of interest for applications in optical data processing and communication. They can be used to modulate light signals, enabling the development of advanced optical devices.

Each of these applications leverages the unique properties of TICT compounds, demonstrating the versatility and potential of (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one in scientific research. The ongoing exploration of TICT and related mechanisms will likely yield even more innovative applications in the future .

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPRQLGHBLEWMC-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

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